Aprepitant Impurity B Enantiomer HCl

Catalog No.
S1790719
CAS No.
183901-47-5
M.F
C27H24F7NO2. HCl
M. Wt
527.49 36.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprepitant Impurity B Enantiomer HCl

CAS Number

183901-47-5

Product Name

Aprepitant Impurity B Enantiomer HCl

IUPAC Name

(2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride

Molecular Formula

C27H24F7NO2. HCl

Molecular Weight

527.49 36.46

InChI

InChI=1S/C27H24F7NO2.ClH/c1-17(20-13-21(26(29,30)31)15-22(14-20)27(32,33)34)37-25-24(19-7-9-23(28)10-8-19)35(11-12-36-25)16-18-5-3-2-4-6-18;/h2-10,13-15,17,24-25H,11-12,16H2,1H3;1H/t17-,24+,25-;/m1./s1

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl

Synonyms

(2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine

Aprepitant Impurity B Enantiomer Hydrochloride is the S-enantiomer of aprepitant, a compound primarily known for its role as a neurokinin-1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting. This impurity arises during the synthesis of aprepitant and is characterized by its molecular formula C27H24F7NO2HClC_{27}H_{24}F_{7}NO_{2}\cdot HCl and a molecular weight of approximately 527.49 g/mol . The compound appears as a white to off-white crystalline powder and demonstrates solubility in water, methanol, and ethanol while being insoluble in ether, chloroform, and acetone .

Aprepitant Impurity B Enantiomer HCl is unlikely to have a specific mechanism of action as it is an unwanted byproduct in the Aprepitant drug. Its presence may even interfere with the intended action of Aprepitant, which works by blocking a specific neurotransmitter called substance P [].

Information on the safety and hazards of Aprepitant Impurity B Enantiomer HCl is limited. Generally, pharmaceutical impurities are evaluated for their potential toxicity and impact on the final drug product []. Due to its unknown structure and limited information, the specific safety profile cannot be determined.

The synthesis of Aprepitant Impurity B Enantiomer Hydrochloride involves chiral purification processes that separate the desired enantiomers from the racemic mixture formed during aprepitant synthesis. A notable method for this separation includes advanced chiral liquid chromatography techniques that allow for effective quantification and isolation of the S-enantiomer from other isomers. The chemical structure features a morpholine ring, which is integral to its activity as an NK1 receptor antagonist.

As an impurity of aprepitant, Aprepitant Impurity B Enantiomer Hydrochloride likely shares similar biological activities, primarily acting as a selective antagonist for human substance P/neurokinin-1 receptors. This mechanism is crucial for mitigating nausea and vomiting associated with chemotherapy treatments . Studies indicate that Aprepitant can enhance antitumor efficacy when used in conjunction with other chemotherapeutic agents due to the overexpression of NK-1 receptors on malignant cells.

Aprepitant Impurity B Enantiomer Hydrochloride has applications primarily in pharmaceutical research, particularly concerning:

  • Chemotherapy-induced nausea and vomiting: As part of formulations aimed at improving patient outcomes during cancer treatment.
  • Research on NK-1 receptor antagonism: Providing insights into potential new therapies targeting neurokinin pathways in various diseases .

Interaction studies involving Aprepitant Impurity B Enantiomer Hydrochloride focus on its pharmacodynamics and pharmacokinetics when combined with other drugs. Research has shown that aprepitant enhances the effectiveness of corticosteroids and serotonin receptor antagonists in preventing nausea during chemotherapy. Further studies may explore its interactions with other neurokinin receptor modulators or chemotherapeutic agents to evaluate synergistic effects.

Aprepitant Impurity B Enantiomer Hydrochloride can be compared with several similar compounds, particularly other neurokinin-1 receptor antagonists. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
AprepitantC27H39F7N4O3Approved drug for chemotherapy-induced nausea
LaniquidomideC22H25F3N2O3Distinct mechanism targeting different pathways
NetupitantC29H36F7N3O2Higher selectivity for NK-1 receptors
RolapitantC22H27F7N2O3Longer half-life compared to Aprepitant

Aprepitant Impurity B Enantiomer Hydrochloride stands out due to its specific enantiomeric form, which may influence its interaction profile and biological activity compared to other compounds within the same class .

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

Solid powder

Dates

Modify: 2024-04-14

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